molecular formula C20H10Br4O10S2 B1203653 Sulfobromophthalein CAS No. 297-83-6

Sulfobromophthalein

Cat. No.: B1203653
CAS No.: 297-83-6
M. Wt: 794.0 g/mol
InChI Key: OHTXTCNTQJFRIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfobromophthalein can be synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction typically involves the use of bromine and sulfuric acid under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and sulfonation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for diagnostic use .

Chemical Reactions Analysis

Types of Reactions

Sulfobromophthalein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Sulfobromophthalein has a wide range of applications in scientific research:

Mechanism of Action

Sulfobromophthalein exerts its effects by binding to organic anion transporting polypeptides (OATPs) on the surface of hepatocytes. Once inside the hepatocytes, it is conjugated with glutathione and excreted into the bile via multidrug resistance-associated protein 2 (MRP2). This process allows for the assessment of liver function based on the retention and excretion of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfobromophthalein is unique due to its high affinity for OATPs and its specific use in liver function diagnostics. Its ability to be conjugated with glutathione and excreted via MRP2 makes it a valuable tool for assessing hepatobiliary function .

Properties

CAS No.

297-83-6

Molecular Formula

C20H10Br4O10S2

Molecular Weight

794.0 g/mol

IUPAC Name

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid

InChI

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33)

InChI Key

OHTXTCNTQJFRIG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Key on ui other cas no.

297-83-6

Related CAS

71-67-0 (di-hydrochloride salt)

Synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfobromophthalein
Reactant of Route 2
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Reactant of Route 3
Sulfobromophthalein
Reactant of Route 4
Sulfobromophthalein
Reactant of Route 5
Sulfobromophthalein
Reactant of Route 6
Sulfobromophthalein

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